rac-Paroxetine-d4 Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-Paroxetine-d4 Hydrochloride is a deuterated form of rac-Paroxetine Hydrochloride. It is a selective serotonin reuptake inhibitor (SSRI) used primarily in scientific research. The compound is characterized by the substitution of hydrogen atoms with deuterium, which can affect its pharmacokinetic and metabolic profiles .
Preparation Methods
The preparation of rac-Paroxetine-d4 Hydrochloride generally involves the synthesis of deuterated paroxetine followed by its reaction with hydrochloric acid to form the hydrochloride salt . The synthetic route typically includes the following steps:
Synthesis of Deuterated Paroxetine: This involves the incorporation of deuterium into the paroxetine molecule.
Formation of Hydrochloride Salt: The deuterated paroxetine is then reacted with hydrochloric acid under controlled conditions to obtain this compound.
Chemical Reactions Analysis
rac-Paroxetine-d4 Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen. Reducing agents such as lithium aluminum hydride are commonly used.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
rac-Paroxetine-d4 Hydrochloride has several scientific research applications, including:
Chemistry: Used as a stable isotope-labeled compound for tracing and quantitation during drug development.
Biology: Employed in studies involving serotonin transporters and neuronal signaling.
Medicine: Utilized in pharmacokinetic and metabolic studies to understand the behavior of deuterated drugs.
Industry: Applied in the development of new antidepressant drugs and other therapeutic agents.
Mechanism of Action
The mechanism of action of rac-Paroxetine-d4 Hydrochloride involves the inhibition of the serotonin transporter (SERT), which prevents the reuptake of serotonin into presynaptic neurons. This increases the level of serotonin in the synaptic cleft, thereby enhancing serotonergic activity . The molecular targets include the serotonin transporter and various pathways involved in serotonin signaling .
Comparison with Similar Compounds
rac-Paroxetine-d4 Hydrochloride is unique due to its deuterium substitution, which can affect its pharmacokinetic and metabolic profiles. Similar compounds include:
Paroxetine Hydrochloride: The non-deuterated form of the compound.
Fluoxetine Hydrochloride: Another SSRI with a similar mechanism of action.
Sertraline Hydrochloride: An SSRI used for similar therapeutic purposes
These compounds share similar mechanisms of action but differ in their pharmacokinetic properties and specific applications.
Biological Activity
rac-Paroxetine-d4 Hydrochloride is a deuterated form of paroxetine, a well-known selective serotonin reuptake inhibitor (SSRI) commonly used in the treatment of depression and anxiety disorders. The incorporation of deuterium enhances its utility in pharmacokinetic studies, allowing for more precise tracking of the compound's metabolic pathways. This article explores the biological activity of this compound, including its mechanism of action, pharmacokinetics, and clinical implications.
The primary mechanism of action for this compound involves the inhibition of the serotonin transporter (SERT). By preventing the reuptake of serotonin into presynaptic neurons, it increases serotonin levels in the synaptic cleft, thereby enhancing serotonergic activity. This mechanism is crucial for its antidepressant effects and is similar to that of non-deuterated paroxetine.
Chemical Structure and Characteristics
- Molecular Formula : C18H22D4ClN
- Molecular Weight : Approximately 369.85 g/mol
The deuterated form allows researchers to distinguish it from its non-deuterated counterpart in metabolic studies due to the unique mass of deuterium.
Biological Activity
This compound demonstrates significant biological activity related to serotonin modulation:
- Inhibition of Serotonin Uptake : It has been shown to inhibit serotonin uptake effectively, with an effective dose (ED50) ranging from 1-3 mg/kg when administered orally .
- Neuronal Effects : In vivo studies indicate that it can reduce the firing rate of serotonergic neurons, contributing to its antidepressant activity .
Pharmacokinetics
The pharmacokinetic profile of this compound is influenced by its chemical structure:
- Absorption : The deuterated compound exhibits altered absorption characteristics compared to paroxetine, which can be advantageous in clinical settings.
- Metabolism : It undergoes metabolic processes similar to paroxetine but can be traced more accurately due to the presence of deuterium. This allows for detailed studies on its pharmacokinetics without interference from naturally occurring hydrogen isotopes .
Efficacy in Depression Treatment
A review of clinical trials has demonstrated that paroxetine, and by extension this compound, is effective in treating major depressive disorder:
- Clinical Trials : A meta-analysis involving 29 published and 11 unpublished trials showed that paroxetine was significantly more effective than placebo, with fewer patients not experiencing at least a 50% improvement in symptoms (random effect RR 0.83) .
- Adverse Effects : While effective, paroxetine has been associated with a higher incidence of side effects compared to placebo, including nausea and somnolence .
Case Studies
- Case Study on Pharmacokinetic Interactions : A study assessed the interaction between paroxetine and tamsulosin. The results indicated that co-administration increased serum levels of tamsulosin when combined with paroxetine due to CYP2D6 inhibition .
- Long-term Efficacy Study : In a controlled-release formulation study, 80.2% of participants continued treatment after eight weeks, indicating good tolerability and efficacy .
Comparative Analysis
The following table summarizes key characteristics and findings related to this compound compared to other SSRIs:
Compound Name | Mechanism | Key Findings |
---|---|---|
This compound | SERT Inhibition | Effective in depression; enhanced PK studies |
Paroxetine | SERT Inhibition | Effective; higher side effects than placebo |
Sertraline | SERT Inhibition | Similar efficacy; different side effect profile |
Fluoxetine | SERT Inhibition | First SSRI approved; distinct metabolism |
Citalopram | SERT Inhibition | Comparable efficacy; different pharmacokinetics |
Properties
IUPAC Name |
(3S,4R)-3-(1,3-benzodioxol-5-yloxymethyl)-4-(2,3,5,6-tetradeuterio-4-fluorophenyl)piperidine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FNO3.ClH/c20-15-3-1-13(2-4-15)17-7-8-21-10-14(17)11-22-16-5-6-18-19(9-16)24-12-23-18;/h1-6,9,14,17,21H,7-8,10-12H2;1H/t14-,17-;/m0./s1/i1D,2D,3D,4D; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GELRVIPPMNMYGS-TYPQLLAASA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(C1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[C@@H]2CCNC[C@H]2COC3=CC4=C(C=C3)OCO4)[2H])[2H])F)[2H].Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClFNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.